molecular formula C15H19BrN2 B13717738 5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole

5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole

Cat. No.: B13717738
M. Wt: 307.23 g/mol
InChI Key: QEXABNKEHCUPPK-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole typically involves the bromination of a benzimidazole precursor. One common method is the bromination of 1-(2-cyclohexylethyl)-1H-benzo[d]imidazole using bromine in acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities or different chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The bromine atom and the cyclohexylethyl group enhance its binding affinity to these targets. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole lies in its specific substituents, which confer distinct chemical and biological properties. The cyclohexylethyl group provides steric hindrance and hydrophobic interactions, enhancing its binding affinity and selectivity for certain targets. The bromine atom allows for further functionalization and modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H19BrN2

Molecular Weight

307.23 g/mol

IUPAC Name

5-bromo-1-(2-cyclohexylethyl)benzimidazole

InChI

InChI=1S/C15H19BrN2/c16-13-6-7-15-14(10-13)17-11-18(15)9-8-12-4-2-1-3-5-12/h6-7,10-12H,1-5,8-9H2

InChI Key

QEXABNKEHCUPPK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCN2C=NC3=C2C=CC(=C3)Br

Origin of Product

United States

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